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Compound of Interest

3-

Compound Name: ((Isopropylamino)methyl)benzonitri
le

CAS No.: 90389-99-4

Cat. No.: B1348405

Get Quote

Executive Summary & Physicochemical Profile

3-((Isopropylamino)methyl)benzonitrile is a highly versatile organic building block frequently

utilized in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals.
Structurally, it features a meta-substituted benzonitrile ring coupled with a secondary amine (an
isopropylaminomethyl group). Characterizing this compound requires a multi-modal analytical
approach to confirm its purity, exact mass, functional group integrity, and carbon-proton
framework.

To establish a robust analytical profile, we must first define the compound's fundamental
physicochemical parameters.

Table 1: Physicochemical Properties of 3-((Isopropylamino)methyl)benzonitrile
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Causality / Analytical

Parameter Value ]
Implication
Dictates the exact mass and
Molecular Formula C11H14N2 , S
isotopic distribution pattern.
) ] Target mass for high-resolution
Monoisotopic Mass 174.1157 Da

LC-MS (ESI+) detection.

Functional Groups

Nitrile (-C=N), Sec-Amine (-
NH-)

Guides the selection of FTIR
diagnostic bands and

chromatographic pH modifiers.

Calculated pKa (Amine)

~9.5-10.0

Requires acidic mobile phases
in HPLC to ensure full
protonation and prevent peak

tailing.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to design an analytical workflow that is not merely

a sequence of tests, but a logically sound, self-validating system. The selection of each

technique is driven by the specific chemical behavior of the molecule:

o Chromatographic Causality (HPLC-UV): Secondary amines are notorious for exhibiting

severe peak tailing on standard silica-based reversed-phase columns. This occurs due to

strong electrostatic interactions between the basic nitrogen and residual, unendcapped

silanols on the stationary phase. To mitigate this, our protocol employs 0.1% Formic Acid

(FA) in the mobile phase. The low pH protonates both the amine (rendering it highly polar)

and the silanols (rendering them neutral), effectively suppressing secondary interactions and

yielding a sharp, Gaussian peak shape[1].

 lonization Causality (LC-MS): Electrospray ionization (ESI) in positive mode is the optimal

choice for this compound. The basicity of the isopropylamine group makes it highly

susceptible to protonation in an acidic environment, yielding a dominant[M+H]* molecular ion

with minimal in-source fragmentation, ensuring high-sensitivity detection[2].
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 Vibrational Causality (ATR-FTIR): The nitrile group (-C=N) is a powerful Stark reporter group.
Its stretching vibration is largely decoupled from the rest of the molecule's vibrational modes,
appearing in a "quiet" spectral region between 2220 and 2240 cm~1[3]. This makes FTIR an
unambiguous tool for confirming the presence of the benzonitrile moiety[4].

Self-Validating Experimental Protocols
Protocol 1: HPLC-UV for Purity Determination

Objective: Quantify the chemical purity of the synthesized compound and identify related
substances. Self-Validation (System Suitability Test - SST): Prior to sample injection, inject a
known reference standard. The system is only valid if the theoretical plate count is >2000 and
the peak tailing factor is <1.5.

o Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the initial mobile phase
(Water/Acetonitrile 90:10). Vortex for 30 seconds and filter through a 0.22 um PTFE syringe
filter.

e Column Selection: C18 Reversed-Phase column (150 mm x 4.6 mm, 3.5 um patrticle size,
fully endcapped).

» Mobile Phase Formulation:
o Channel A: 0.1% Formic Acid in LC-MS grade Water.
o Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
e Gradient Elution:
o 0.0 - 15.0 min: Linear gradient from 10% B to 90% B.
o 15.0 - 18.0 min: Isocratic hold at 90% B (column wash).
o 18.0 - 22.0 min: Return to 10% B (equilibration).
o Parameters: Flow rate at 1.0 mL/min; Column oven at 30°C; Injection volume of 5 pL.

o Detection: UV absorbance at 230 nm (optimal for the benzonitrile chromophore).
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Protocol 2: High-Resolution LC-MS (ESI+) for Identity
Confirmation

Objective: Confirm the exact monoisotopic mass and structural fragments. Self-Validation
(SST): Run a blank injection to verify background noise is below 103 counts. Perform a mass
calibration using a standard tuning mix to ensure mass accuracy within <5 ppm.

System Setup: Interface the HPLC eluent to a quadrupole time-of-flight (Q-TOF) or triple
gquadrupole mass spectrometer equipped with an ESI source[2].

Source Parameters: Set capillary voltage to 3.5 kV, drying gas (N2) flow to 10 L/min, gas
temperature to 300°C, and nebulizer pressure to 40 psi.

Acquisition: Operate in positive ion mode (ESI+), scanning from m/z 50 to 500.

Data Extraction: Extract the ion chromatogram (EIC) for the theoretical[M+H]* ion.

Protocol 3: ATR-FTIR Spectroscopy for Functional
Group Analysis

Objective: Verify the presence of the nitrile and secondary amine functional groups. Self-
Validation (SST): Collect a background spectrum of the clean, dry diamond crystal. The system
is valid only if no distinct absorption bands (e.g., residual organics or water vapor) are observed
above the baseline noise.

Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with LC-MS
grade isopropanol and allow it to dry.

o Background Collection: Acquire a background spectrum (256 scans, 4 cm~1 resolution) from
4000 to 400 cm™2.

o Sample Application: Deposit 2-3 mg of the neat solid (or a drop of neat liquid) directly onto
the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.

o Measurement: Collect the sample spectrum using identical scan parameters. Apply
automatic ATR and baseline corrections.
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Protocol 4: NMR Spectroscopy (*H and *3C) for
Structural Elucidation

Objective: Map the carbon-proton framework of the molecule. Self-Validation (SST): The
chemical shift scale must be rigorously calibrated against the internal Tetramethylsilane (TMS)
standard, set precisely to 0.00 ppm.

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

* 'H NMR Acquisition: Use a 400 MHz spectrometer. Acquire 16 scans with a relaxation delay
(D1) of 1.5 s and a spectral width of 12 ppm.

e 13C NMR Acquisition: Use a 100 MHz spectrometer. Acquire 512 scans with a relaxation
delay of 2.0 s, utilizing broadband proton decoupling.

» Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the
proton signals relative to the benzylic CH: singlet (set to 2.00).

Quantitative Data Summaries

Table 2: Expected *H and 3C NMR Resonance Assignments (in CDCls)
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Moiety 'H Shift (ppm) Multiplicity Integration 13C Shift (ppm)
Doublet (J = 6.5
Isopropyl -CHs ~1.10 6H ~22.5
Hz)
Septet (J=6.5
Isopropyl -CH- ~2.85 1H ~48.2
Hz)
1H
Amine -NH- ~1.50 Broad Singlet N/A
(exchangeable)
Benzylic -CH2- ~3.85 Singlet 2H ~53.4
Aromatic (C2, )
~7.40 - 7.65 Multiplets 4H ~129.0 - 132.5
C4, C5, C6)
Aromatic (C1 -
] N/A N/A N/A ~142.0
Benzylic)
Aromatic (C3 -
o N/A N/A N/A ~112.5
Nitrile)
Nitrile (-C=N) N/A N/A N/A ~119.0

Table 3: Expected Diagnostic FTIR Bands and MS lons
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Technique Signal | Peak Assignment Causality / Note
Broadened due to
FTIR ~3300 cm™1 N-H Stretch ]
hydrogen bonding.
Sharp, decoupled
FTIR ~2230 cm™1 C=N Stretch band indicating the
nitrile group[3].
Skeletal vibrations of
FTIR ~1600 cm™1 C=C Aromatic )
the benzene ring.
Protonated molecular
LC-MS m/z 175.1 [M+H]+ ,
ion (ESI+ mode)[2].
Major fragment: loss
of the isopropylamine
LC-MS m/z 116.0 [M - C3sHoNJ* group, leaving a

stable cyanobenzyl

cation.

Analytical Workflow Visualization

Below is the integrated analytical workflow mapping the sample preparation, instrumental
analysis, and self-validating data integration steps.
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Compound Sample

3-((Isopropylamino)methyl)benzonitrile

LC Preparation Spectroscopy Prep
(Dissolve in ACN/H20) (Neat / CDCI3)

/ L

LC-MS (ESI+) ATR-FTIR Spectroscopy 1H & 13C NMR
Detect [M+H]+ m/z 175.1 Identify -C=N & -NH- Resonance Assignment

HPLC-UV Analysis
(0.1% FA Modifier)

SST: Tailing Factor < 1.5 SST: Mass Calibration SST: Clean Background SST: TMS Calibration
Result: Purity > 98% Result: Exact Mass Confirmed Result: Functional Groups Verified Result: Framework Verified

Comprehensive
Characterization Report

Click to download full resolution via product page

Caption: Comprehensive analytical workflow for 3-((Isopropylamino)methyl)benzonitrile
characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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